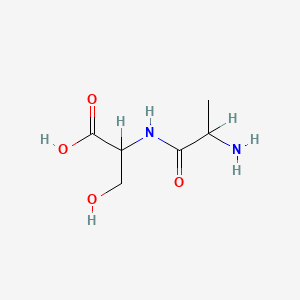dl-Alanyl-dl-serine
CAS No.: 3062-19-9
Cat. No.: VC4096826
Molecular Formula: C6H12N2O4
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3062-19-9 |
|---|---|
| Molecular Formula | C6H12N2O4 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) |
| Standard InChI Key | IPWKGIFRRBGCJO-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC(CO)C(=O)O)N |
| Canonical SMILES | CC(C(=O)NC(CO)C(=O)O)N |
Introduction
Chemical and Physical Properties
dl-Alanyl-dl-serine (CAS 3062-19-9) is a zwitterionic dipeptide with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol . Its structure combines D- and L-forms of alanine and serine, resulting in a racemic mixture that poses challenges for enantiomeric resolution. The compound’s zwitterionic nature arises from the ionization of its amino (-NH₃⁺) and carboxylate (-COO⁻) groups under physiological conditions, enabling solubility in aqueous environments.
Table 1: Molecular Properties of dl-Alanyl-dl-serine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₄ | |
| Molecular Weight | 176.17 g/mol | |
| CAS Number | 3062-19-9 | |
| Synonyms | N-DL-alanyl-L-serine |
The hydroxyl group on serine confers unique reactivity, facilitating participation in hydrogen bonding and post-translational modifications. This functional group distinguishes dl-Alanyl-dl-serine from non-polar dipeptides like dl-Alanyl-dl-glycine, enhancing its utility in peptide-based drug design .
Synthesis and Production Methods
Industrial-scale synthesis of dl-Alanyl-dl-serine employs enzymatic resolution techniques to separate D- and L-enantiomers from racemic DL-serine precursors. A patented method involves N-acetylation of DL-serine followed by sequential hydrolysis using D- and L-specific aminoacylases .
Table 2: Enzymatic Synthesis Steps for dl-Alanyl-dl-serine
| Step | Process | Conditions | Outcome |
|---|---|---|---|
| 1 | N-acetylation of DL-serine | Alkaline pH (9–11), <30°C | N-acetyl-DL-serine |
| 2 | D-aminoacylase hydrolysis | pH 7.9–8.2, 38–39°C, 48–72h | D-serine + N-acetyl-L-serine |
| 3 | Cationic resin chromatography | Strong acidic resin | Purification of D-serine |
| 4 | L-aminoacylase hydrolysis | pH 6.9–7.2, 38–39°C, 48–72h | L-serine + unhydrolyzed residue |
This method achieves a total yield exceeding 95% by recycling unhydrolyzed intermediates, minimizing waste . Solid-phase peptide synthesis (SPPS) represents an alternative approach, though enzymatic methods dominate due to cost efficiency and scalability.
Biological Activity and Mechanisms
dl-Alanyl-dl-serine interacts with D-alanyl carrier protein ligase (DltA), an enzyme critical for teichoic acid modification in Gram-positive bacterial cell walls. As a substrate for DltA, it facilitates the incorporation of D-alanyl-D-serine into peptidoglycan structures, influencing cell wall rigidity and antibiotic resistance.
In mammalian systems, D-serine—a hydrolysis product—acts as an endogenous agonist of NMDA receptors, modulating neurotransmission and synaptic plasticity . Aberrant D-serine levels correlate with schizophrenia and neurodegenerative disorders, underscoring the dipeptide’s pharmacological relevance.
Analytical Methods for Enantiomeric Separation
Conventional HPLC coupled with electrochemical detection (ECD) enables precise quantification of D- and L-serine derived from dl-Alanyl-dl-serine. Derivatization with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) generates diastereomeric isoindole derivatives, separable on reversed-phase columns .
Table 3: HPLC Parameters for Enantiomer Separation
| Parameter | Specification | Source |
|---|---|---|
| Column | Reversed-phase C18 | |
| Mobile Phase | Phosphate buffer:MeOH (95:5) | |
| Detection | Electrochemical (ECD) | |
| Derivatization Agents | OPA + NAC |
Post-column treatment with D-amino acid oxidase confirms peak identity by selectively degrading D-serine, ensuring method specificity .
Industrial and Research Applications
Pharmaceutical Development
D-serine’s role in NMDA receptor activation positions dl-Alanyl-dl-serine as a precursor for neuroactive compounds. Clinical trials explore its derivatives for treating schizophrenia and Alzheimer’s disease .
Biomaterials
The dipeptide’s hydroxyl group enables functionalization in hydrogels and drug delivery systems, enhancing biocompatibility and controlled release kinetics .
Comparative Analysis with Related Dipeptides
dl-Alanyl-dl-serine exhibits distinct properties compared to analogs:
-
dl-Alanyl-dl-glycine: Lacks hydroxyl group, reducing hydrogen bonding capacity.
-
dl-Alanyl-dl-valine: Branched side chain increases hydrophobicity, limiting aqueous solubility.
Future Perspectives
Advances in enzyme engineering and microfluidic HPLC systems promise to enhance enantiomeric resolution efficiency. Furthermore, genome mining may uncover novel DltA homologs, expanding biotechnological applications in antimicrobial drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume